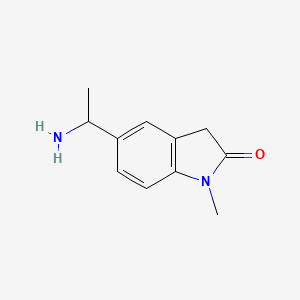

5-(1-aminoethyl)-1-methyl-2,3-dihydro-1H-indol-2-one

Description

Properties

IUPAC Name |

5-(1-aminoethyl)-1-methyl-3H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-7(12)8-3-4-10-9(5-8)6-11(14)13(10)2/h3-5,7H,6,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVYYGYRFEPCUGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)N(C(=O)C2)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-aminoethyl)-1-methyl-2,3-dihydro-1H-indol-2-one typically involves the following steps:

Starting Material: The synthesis begins with commercially available starting materials such as 1-methylindole.

Alkylation: The 1-methylindole undergoes alkylation with an appropriate alkylating agent to introduce the 1-aminoethyl group.

Cyclization: The intermediate product is then subjected to cyclization under acidic or basic conditions to form the indole ring.

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch Processing: Utilizing large-scale reactors to carry out the alkylation and cyclization reactions.

Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.

Catalysis: Employing catalysts to improve reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-(1-aminoethyl)-1-methyl-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include:

Oxidized Derivatives: Compounds with additional oxygen functionalities.

Reduced Derivatives: Compounds with reduced functional groups.

Substituted Derivatives: Compounds with various substituents on the aminoethyl group.

Scientific Research Applications

Chemical Structure and Synthesis

Chemical Structure

The molecular formula of compound A is , featuring an indole core with an aminoethyl side chain. The compound can be synthesized through several methods, including the Tscherniac-Einhorn reaction, which involves indoline and specific reagents to introduce the necessary functional groups.

Synthesis Methodology

The synthesis typically follows these steps:

- Starting Material : Indoline is reacted with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst.

- Hydrolysis : The resulting product undergoes hydrolysis to introduce the amino group.

- Purification : The final product is purified through crystallization or chromatography.

Biological Activities

Research into compound A has revealed several promising biological activities, which are summarized below:

Antiviral Activity

Studies indicate that compound A exhibits antiviral properties by inhibiting viral replication through interaction with specific viral enzymes. This suggests potential applications in treating viral infections.

Anticancer Activity

Compound A has shown significant anticancer effects across various cancer cell lines. For instance:

- In pancreatic cancer models, treatment with compound A resulted in reduced cell viability and increased apoptosis rates.

- The IC50 values indicated strong potency against cancer cells compared to non-cancerous cells.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against both Gram-positive and Gram-negative bacteria. Notably:

- It exhibited a minimum inhibitory concentration (MIC) of 0.98 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a novel antimicrobial agent.

Case Studies

Several studies have provided insights into the efficacy of compound A:

| Case Study | Findings |

|---|---|

| Anticancer Efficacy | In a study involving pancreatic cancer cell lines, treatment with compound A resulted in significant reductions in colony formation and increased apoptosis rates. |

| Antimicrobial Testing | Antimicrobial assays revealed that compound A exhibited an MIC of 0.98 μg/mL against MRSA, indicating strong antibacterial effects. |

Mechanism of Action

The mechanism of action of 5-(1-aminoethyl)-1-methyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.

Pathways: It can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Derivatives

The indolin-2-one core is a versatile scaffold for drug discovery. Below is a comparative analysis of structurally related compounds, focusing on substituent effects and reported activities:

Table 1: Structural and Functional Comparison of Indolin-2-one Derivatives

Impact of Substituents on Properties and Activity

Position 5 Modifications

- Aminoethyl Group (Target Compound): The 1-aminoethyl group introduces a basic nitrogen, likely improving solubility and enabling hydrogen bonding interactions in biological systems. This contrasts with 5-acetyl () or 5-bromopropanoyl () derivatives, where electron-withdrawing groups may reduce solubility but enhance metabolic stability .

- The thiazolylidene moiety contributes to its nanomolar anticancer potency by mimicking ATP-binding motifs in kinases .

Position 1 and 3 Modifications

- 1-Methyl Group : Present in the target compound and several analogs (e.g., –18), the methyl group at position 1 likely sterically blocks metabolic degradation, a common strategy to improve pharmacokinetics.

- 3-Amino/Chloro (): The 3-amino-5-chloro derivative demonstrates how positional changes alter electronic properties. The chloro group increases lipophilicity, while the amino group enables salt formation, balancing solubility and membrane permeability .

Heterocyclic Additions

- Les-3640 () incorporates a thiazolylidene-pyrazolyl hybrid structure, enabling dual interactions with PPARγ and other targets.

Biological Activity

5-(1-aminoethyl)-1-methyl-2,3-dihydro-1H-indol-2-one is a heterocyclic compound belonging to the indole family, which is known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

- Chemical Formula : C11H14N2O

- Molecular Weight : 190.24 g/mol

- CAS Number : 1152587-80-8

The structure features an aminoethyl group attached to a methyl-substituted dihydroindole core, which is crucial for its biological activity. The unique substitution pattern contributes to its interaction with various biological targets.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets and pathways:

- Molecular Targets : The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

- Pathways : It influences various biochemical pathways, potentially leading to antimicrobial or anticancer effects. For instance, it has been shown to inhibit bacterial DNA gyrase, which is vital for bacterial replication .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study reported a minimum inhibitory concentration (MIC) ranging from 80–160 µg/ml against various Gram-positive and Gram-negative bacteria . This suggests its potential as a broad-spectrum antibacterial agent.

Anticancer Activity

The compound's anticancer properties have also been explored. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The specific IC50 values for different cancer cell lines are yet to be fully established but are expected to be in the low micromolar range based on related indole derivatives .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

- Synthesis and Evaluation :

- Mechanistic Insights :

- Comparative Studies :

Summary of Findings

| Biological Activity | Observations |

|---|---|

| Antimicrobial | MIC: 80–160 µg/ml against key pathogens |

| Anticancer | Induces apoptosis; IC50 values pending |

| Mechanism | Inhibition of DNA gyrase; modulation of apoptotic pathways |

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 5-(1-aminoethyl)-1-methyl-2,3-dihydro-1H-indol-2-one, and how can reaction conditions be optimized?

- Methodological Answer : A robust synthesis involves catalytic methods such as p-toluenesulfonic acid (p-TSA)-mediated cyclization, which accelerates intramolecular condensation under reflux conditions. For optimization, reaction parameters (temperature, solvent polarity, and catalyst loading) should be systematically varied to enhance yield. High-throughput screening of reaction conditions (e.g., using microwave-assisted synthesis) can further improve efficiency. Reference yields exceeding 85% have been achieved using these approaches .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and stereochemistry. X-ray crystallography, employing SHELX software for refinement, provides definitive 3D structural data, including bond lengths and angles. For example, SHELXL refinement protocols ensure accurate resolution of dihedral angles in the indole ring system .

Q. How can purification challenges (e.g., byproduct removal) be addressed during synthesis?

- Methodological Answer : Column chromatography using silica gel (gradient elution with ethyl acetate/hexane) effectively separates the target compound from byproducts. For polar impurities, recrystallization in ethanol or acetonitrile is recommended. Monitoring via thin-layer chromatography (TLC) ensures purity at intermediate stages .

Q. What protocols are recommended for assessing cytotoxicity in cell-based assays?

- Methodological Answer : The Sulforhodamine B (SRB) assay is a validated method. Cells are fixed with trichloroacetic acid, stained with SRB, and optical density measured at 564 nm. This assay provides linear correlation with cell density and is suitable for high-throughput screening, as demonstrated in anticancer drug discovery .

Q. How is the compound’s stability evaluated under varying storage conditions?

- Methodological Answer : Accelerated stability studies at 40°C/75% relative humidity (ICH guidelines) assess degradation. Liquid chromatography-mass spectrometry (LC-MS) identifies degradation products, while Fourier-transform infrared (FTIR) spectroscopy monitors functional group integrity. Storage at -20°C in amber vials under inert gas is optimal .

Advanced Research Questions

Q. How can contradictions between experimental data (e.g., NMR vs. computational predictions) be resolved?

- Methodological Answer : Theoretical frameworks, such as Density Functional Theory (DFT), calculate expected NMR chemical shifts (B3LYP/6-31G(d,p) basis set). Discrepancies may arise from solvent effects or conformational dynamics; molecular dynamics simulations can reconcile these by modeling solute-solvent interactions .

Q. What computational strategies predict the compound’s reactivity in pharmacological contexts?

- Methodological Answer : DFT-based global electrophilicity index (ω) and local reactivity descriptors (Fukui functions) identify nucleophilic/electrophilic sites. Molecular electrostatic potential (MEP) maps visualize charge distribution, aiding in docking studies for receptor-ligand interaction predictions .

Q. How does the compound interact with MT2 melatonin receptors, and what structural modifications enhance selectivity?

- Methodological Answer : Competitive binding assays using 2-[(2,3-dihydro-1H-indol-1-yl)methyl]melatonin analogues reveal MT2 affinity. Substituent modifications (e.g., hydrophobic groups at the indoline moiety) improve selectivity. Radioligand displacement assays (³H-melatonin) quantify Ki values, while functional cAMP assays confirm antagonist activity .

Q. What mechanistic insights explain its antimicrobial activity against Gram-negative bacteria?

- Methodological Answer : Time-kill assays and membrane permeability studies (propidium iodide uptake) assess bactericidal effects. DFT-derived electron affinity correlates with disruption of bacterial membrane potential. Synergy studies with β-lactam antibiotics can identify combinational therapeutic potential .

Q. How are reaction pathways optimized for scalability without compromising enantiomeric purity?

- Methodological Answer : Kinetic resolution using chiral catalysts (e.g., BINOL-derived phosphoric acids) ensures enantioselectivity during scale-up. Process analytical technology (PAT) monitors intermediates in real-time, while Design of Experiments (DoE) models optimize temperature and residence time in flow reactors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.